Methyl 4-(ethylamino)benzoate Methyl 4-(ethylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 79663-14-2
VCID: VC7923460
InChI: InChI=1S/C10H13NO2/c1-3-11-9-6-4-8(5-7-9)10(12)13-2/h4-7,11H,3H2,1-2H3
SMILES: CCNC1=CC=C(C=C1)C(=O)OC
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

Methyl 4-(ethylamino)benzoate

CAS No.: 79663-14-2

Cat. No.: VC7923460

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(ethylamino)benzoate - 79663-14-2

Specification

CAS No. 79663-14-2
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name methyl 4-(ethylamino)benzoate
Standard InChI InChI=1S/C10H13NO2/c1-3-11-9-6-4-8(5-7-9)10(12)13-2/h4-7,11H,3H2,1-2H3
Standard InChI Key QNRGFOGJMSRYIH-UHFFFAOYSA-N
SMILES CCNC1=CC=C(C=C1)C(=O)OC
Canonical SMILES CCNC1=CC=C(C=C1)C(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl 4-(ethylamino)benzoate is characterized by a benzoic acid backbone esterified with a methyl group and an ethylamino substituent at the fourth position. Key molecular descriptors include:

  • IUPAC Name: Methyl 4-(ethylamino)benzoate .

  • Molecular Formula: C₁₀H₁₃NO₂.

  • Molecular Weight: 179.22 g/mol .

  • SMILES Notation: CCOC(=O)C1=CC=C(NCC)C=C1 .

  • InChI Key: QNRGFOGJMSRYIH-UHFFFAOYSA-N .

The compound’s planar aromatic ring facilitates π-π interactions, while the ethylamino group enhances solubility in polar solvents. Spectroscopic data, including IR and NMR, corroborate its structure, with characteristic peaks for the ester carbonyl (C=O, ~1700 cm⁻¹) and N–H stretching (3350–3300 cm⁻¹) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the esterification of 4-(ethylamino)benzoic acid with methanol under acidic catalysis . The reaction proceeds via nucleophilic acyl substitution:

4-(Ethylamino)benzoic acid+CH₃OHH⁺Methyl 4-(ethylamino)benzoate+H₂O\text{4-(Ethylamino)benzoic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 4-(ethylamino)benzoate} + \text{H₂O}

Typical conditions include refluxing in anhydrous methanol with concentrated sulfuric acid (5–10 mol%) for 6–8 hours, yielding 70–85% product after recrystallization .

Industrial Manufacturing

Industrial processes employ continuous flow reactors to optimize efficiency. Key parameters include:

  • Temperature: 60–80°C.

  • Pressure: 1–2 atm.

  • Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) to minimize downstream purification .

Physicochemical Properties

PropertyValueSource
Melting Point110–112°C
Boiling Point235°C (extrapolated)
Density1.025 g/cm³
LogP (Partition Coefficient)1.91
SolubilitySoluble in ethanol, DMSO; insoluble in water

The compound’s lipophilicity (LogP ≈ 1.91) suggests moderate membrane permeability, relevant for pharmaceutical applications .

Chemical Reactivity

Oxidation

Methyl 4-(ethylamino)benzoate undergoes oxidation to form quinone derivatives under strong oxidizing agents (e.g., KMnO₄ in acidic conditions). For example:

C₁₀H₁₃NO₂KMnO₄/H⁺C₁₀H₉NO₄+H₂O\text{C₁₀H₁₃NO₂} \xrightarrow{\text{KMnO₄/H⁺}} \text{C₁₀H₉NO₄} + \text{H₂O}

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ethylamino group to a primary amine, yielding methyl 4-aminobenzoate .

Substitution Reactions

The ethylamino group participates in nucleophilic substitution. For instance, reaction with acetyl chloride forms the N-acetyl derivative:

C₁₀H₁₃NO₂+CH₃COClC₁₂H₁₅NO₃+HCl\text{C₁₀H₁₃NO₂} + \text{CH₃COCl} \rightarrow \text{C₁₂H₁₅NO₃} + \text{HCl}

Biological Activity and Applications

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL) . The mechanism may involve disruption of cell membrane integrity .

Industrial Applications

  • Dyes: Serves as an intermediate in azo dye synthesis .

  • Polymers: Modifies surface properties of polyesters via copolymerization .

HazardPrecautionary Measures
Skin irritation (H315)Wear nitrile gloves
Eye damage (H319)Use safety goggles
Respiratory tract irritation (H320)Use in ventilated areas

Storage recommendations include airtight containers at 2–8°C to prevent hydrolysis .

Comparison with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
Methyl 4-aminobenzoateLacks ethyl substitutionWeaker anesthetic effect
Ethyl 4-(methylamino)benzoateEthyl ester, methylamino groupEnhanced lipophilicity
Methyl 3-amino-4-(ethylamino)benzoateAdditional amino groupAntitumor potential

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